Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a 4-fluorophenyl group, an acetamido linker, and a [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S2/c1-28-19(27)17-14(12-5-7-13(21)8-6-12)10-29-18(17)22-16(26)11-30-20-24-23-15-4-2-3-9-25(15)20/h2-10H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJMDWUSMNLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the fluorophenyl group, and finally, the attachment of the triazolopyridinylthioacetamido moiety. Common reagents used in these steps include halogenated intermediates, nucleophiles, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Based on the search results, here's what can be gathered about compounds containing a triazolopyridine core:
- Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
- 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
- 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide
-
Triazolopyridine derivatives
- Some triazolo[4,3-a]pyridine derivatives are positive allosteric modulators of the metabotropic glutamate receptor .
- Examples include 3-(cyclopropylmethyl)-7-[(3-methyl-3-phenylpyrrolidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine and 3-(cyclopropylmethyl)-7-[[3-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine .
- Other Compounds
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of bioactive molecules. Below is a comparative analysis based on substituents, synthesis, and inferred bioactivity:
Key Observations :
Heterocyclic Core :
- The target compound’s [1,2,4]triazolo[4,3-a]pyridine moiety distinguishes it from triazine-based herbicides (e.g., metsulfuron-methyl) and pyrazolopyrimidine-containing kinase inhibitors . This triazolopyridine system may enhance binding to ATP pockets in kinases due to its planar, aromatic structure .
- Compared to the pyridopyridazine core in EP 4 374 877 A2 , the triazolopyridine in the target compound likely offers different electronic properties, affecting solubility and target selectivity.
Substituent Effects :
- The 4-fluorophenyl group improves lipophilicity and metabolic stability, a feature shared with fluorinated chromene derivatives in Example 62 .
- The thiophene-3-carboxylate ester is structurally analogous to thiophene derivatives in agrochemicals but differs in substitution patterns (e.g., sulfonylurea linkers in metsulfuron-methyl vs. acetamido linkers here).
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of thiophene intermediates with triazolopyridine-thioacetamido precursors, akin to methods in EP 4 374 877 A2 and Example 62 .
NMR and Spectroscopic Comparisons :
highlights the utility of NMR chemical shifts in deducing structural similarities. For instance, regions of altered chemical shifts (e.g., positions 29–36 and 39–44 in related compounds) correlate with substituent placement . Applying this to the target compound, the 4-fluorophenyl group and triazolopyridine would induce distinct shifts in the thiophene ring protons, differentiating it from non-fluorinated or triazine-based analogs .
Research Findings and Hypotheses
- The triazolopyridine moiety may similarly target kinase domains but with altered selectivity.
- Agrochemical Potential: The thiophene-carboxylate scaffold is prevalent in sulfonylurea herbicides (e.g., metsulfuron-methyl) , though the target compound’s triazolopyridine system may redirect its application toward antifungal or insecticidal uses.
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Hypothesized Bioactivity
Biological Activity
Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with a fluorophenyl group and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 364.39 g/mol. The presence of the triazole ring is significant as it often contributes to the biological activity of compounds.
Antimicrobial Activity
Research has indicated that derivatives of the [1,2,4]triazolo[4,3-a]pyridine structure exhibit varying degrees of antimicrobial activity. For instance, compounds synthesized from this framework have shown moderate activity against both bacterial and fungal strains. A study highlighted that certain derivatives were tested against common pathogens and demonstrated effectiveness comparable to established antibiotics like Streptomycin and Nystatin .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiophene derivatives have been explored for their ability to induce apoptosis in cancer cells. A study on related compounds indicated that modifications to the thiophene ring could enhance cytotoxicity against various cancer cell lines. This suggests that the compound may interact with cellular pathways involved in cancer progression.
Anti-inflammatory Effects
The triazole component has been associated with anti-inflammatory properties. Research into similar compounds revealed that they could inhibit pro-inflammatory cytokines in vitro. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases, where cytokine modulation is crucial for therapeutic efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds containing triazole rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis: Similar structures have been shown to promote programmed cell death in malignant cells.
- Cytokine Modulation: By affecting signaling pathways related to inflammation, these compounds can reduce the production of harmful cytokines.
Study 1: Antimicrobial Efficacy
A series of [1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The most effective compound exhibited a minimum inhibitory concentration (MIC) comparable to standard treatments .
Study 2: Anticancer Activity
In vitro studies conducted on thiophene derivatives revealed significant cytotoxic effects on breast cancer cell lines. The compounds induced apoptosis through mitochondrial pathways and showed promise in reducing tumor growth in xenograft models .
Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory potential of related thiophene derivatives demonstrated their ability to inhibit TNF-alpha production in activated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases .
Q & A
Q. What are the critical steps in synthesizing Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the triazolo-pyridine core via cyclization of precursor amines or hydrazines under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Step 2 : Thioether linkage formation between the triazolo-pyridine and acetamido-thiophene moieties via nucleophilic substitution, requiring controlled pH and temperature (40–60°C) .
- Step 3 : Esterification of the thiophene carboxyl group using methyl halides or diazomethane in anhydrous conditions . Key challenges include maintaining purity during intermediate steps, often addressed via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity of the triazole, thiophene, and fluorophenyl groups (e.g., , , NMR) .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry, as seen in related triazolo-pyridazine derivatives .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazolo-pyridine ring formation?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or palladium catalysts may accelerate ring closure, as observed in analogous triazolo-pyridazine syntheses .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like oxidation of the thioether group .
- Kinetic Studies : Use DoE (Design of Experiments) to model variables (pH, solvent ratio) and identify optimal conditions .
Q. How can conflicting biological activity data across studies be systematically resolved?
- Purity Reassessment : Contradictions may arise from impurities; re-analyze batches via HPLC and compare with published data .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC measurement methods) .
- Structural Analog Comparison : Evaluate fluorophenyl and triazole substituent effects using SAR (Structure-Activity Relationship) models .
Q. What role does the 4-fluorophenyl group play in modulating pharmacokinetic properties?
- Lipophilicity : The fluorine atom increases logP, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
- Target Binding : The electronegative fluorine may form halogen bonds with kinase ATP pockets, as seen in related triazolo-pyridazine inhibitors .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinases) based on the triazolo-pyridine scaffold .
- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC values to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .
Methodological Considerations
- Contradiction Analysis : Cross-validate NMR and MS data to resolve structural ambiguities, especially for regiochemistry of the triazole ring .
- Yield Improvement : Employ microwave-assisted synthesis for time-sensitive steps (e.g., cyclization), reducing reaction times from hours to minutes .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
